molecular formula C9H9IN2 B3219866 3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-33-5

3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3219866
CAS No.: 1190321-33-5
M. Wt: 272.09 g/mol
InChI Key: HEXYCUFHZIQROQ-UHFFFAOYSA-N
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Description

3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is a halogenated azaindole derivative intended for research and development as a key synthetic intermediate. Compounds within the pyrrolopyridine (azaindole) class are privileged scaffolds in medicinal chemistry and drug discovery, frequently serving as core structures for kinase inhibitor development . The presence of the iodine atom at the 3-position makes this molecule a versatile precursor for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are widely used to introduce structural diversity at this site . The 5,6-dimethyl substituents may influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, allowing researchers to explore structure-activity relationships (SAR). This reagent is specifically designed for the synthesis of more complex molecules targeting various kinases, given the proven utility of 7-azaindoles in approved drugs like the CSF1R inhibitor pexidartinib and the B-Raf inhibitor vemurafenib . It is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound in a laboratory setting, following all appropriate safety procedures.

Properties

IUPAC Name

3-iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2/c1-5-3-7-8(10)4-11-9(7)12-6(5)2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXYCUFHZIQROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2I)N=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255097
Record name 3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-33-5
Record name 3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO₃) in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

Anticancer Properties

One of the most prominent applications of 3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is its role as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and metastasis. For example, a study highlighted that certain derivatives demonstrated IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3, effectively inhibiting breast cancer cell proliferation and inducing apoptosis in vitro .
  • Targeted Cancer Types : The compound has shown efficacy against multiple cancers, including lung adenocarcinoma, pancreatic cancer, and breast cancer. It has also been noted for its potential in treating solid tumors such as colon and gastric carcinomas .

Inhibition of Protein Kinases

This compound derivatives have been identified as inhibitors of specific protein kinases involved in various cellular processes.

  • SGK-1 Kinase Inhibition : The compound has been linked to the inhibition of SGK-1 kinase activity, which plays a role in renal and cardiovascular diseases. This inhibition may provide therapeutic avenues for conditions characterized by excessive cell proliferation or electrolyte imbalances .

Drug Delivery Systems

The compound's structure allows for innovative drug delivery methods:

  • Liposome Encapsulation : Research suggests that this compound can be formulated into liposome delivery systems. This method enhances the bioavailability and targeted delivery of the drug to tumor sites while minimizing systemic side effects .

Case Studies and Clinical Applications

Several case studies have documented the effectiveness of pyrrolo[2,3-b]pyridine derivatives in clinical settings:

Study Cancer Type Findings
Study ABreast CancerDemonstrated significant inhibition of cell proliferation with IC50 values as low as 7 nM for FGFRs .
Study BLung CancerShowed substantial reduction in tumor growth in animal models treated with pyrrolo[2,3-b]pyridine derivatives .
Study CRenal DiseaseHighlighted the potential for SGK-1 inhibition to regulate electrolyte balance and mitigate renal damage .

Mechanism of Action

The mechanism of action of 3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the methyl groups can influence the compound’s binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Key Observations:

However, iodine’s larger atomic radius improves reactivity in cross-coupling reactions, as seen in derivatives like 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine . Alkyl Groups: Methyl groups (e.g., 5,6-dimethyl) increase lipophilicity but may marginally improve solubility compared to halogenated analogs due to reduced electronegativity. Cyclohexyl substitution (e.g., in ) drastically enhances lipophilicity, limiting aqueous compatibility. Polar Groups: The nitro group in 3-Iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine introduces polarity but may form intramolecular hydrogen bonds, paradoxically reducing solubility.

Biological Activity :

  • Pyrrolo[2,3-b]pyridine derivatives are prominent in kinase inhibition . The iodine atom in the target compound could serve as a handle for further functionalization, enhancing selectivity or potency.

Synthetic Utility: Derivatives with iodine at position 3 (e.g., ) are valuable intermediates for Sonogashira or Suzuki couplings . The methyl groups in this compound may sterically hinder such reactions compared to unsubstituted analogs.

Challenges and Opportunities

  • Solubility Limitations: Despite nitrogen substitution improving solubility over sulfur-containing thieno[2,3-b]pyridines , the methyl and iodine groups in this compound may still necessitate formulation strategies (e.g., cyclodextrin complexes ) for in vivo applications.
  • Pharmacokinetic Optimization: Balancing lipophilicity (for membrane permeability) and aqueous solubility remains critical. Morpholine or polyethylene glycol (PEG) attachments, as explored in thieno[2,3-b]pyridine derivatives , could be adapted for pyrrolo analogs.

Biological Activity

3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1190321-33-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₈IN₃
  • Molecular Weight : 272.09 g/mol
  • Structural Features : The compound features an iodine atom at the 3-position and two methyl groups at the 5 and 6 positions of the pyrrolo[2,3-b]pyridine ring system.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : It has been reported to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, it may target fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression .
  • Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells. This effect is significant as oxidative stress is a contributor to various diseases, including cancer and neurodegenerative disorders .

Antitumor Activity

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promising antitumor activities. For example:

  • FGFR Inhibition : A related compound demonstrated potent inhibitory activity against FGFRs with IC50 values ranging from 7 to 712 nM across different FGFR types. This suggests a potential for developing targeted cancer therapies .

Case Studies

  • In Vitro Studies : In vitro studies using breast cancer cell lines (4T1) showed that compounds derived from the pyrrolo[2,3-b]pyridine framework could inhibit cell proliferation and induce apoptosis. Specifically, compound 4h was noted for its ability to significantly reduce migration and invasion of cancer cells .
  • DYRK1A Inhibition : Another study highlighted the design of non-toxic inhibitors for DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), where derivatives of pyrrolo[2,3-b]pyridine were evaluated for their pharmacological effects. These compounds exhibited significant inhibition of DYRK1A alongside antioxidant effects in microglial cells .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine structure can greatly influence biological activity:

CompoundModificationBiological ActivityReference
4hFGFR InhibitorIC50 values: 7-712 nM
DYRK1ANon-toxic derivativeSignificant inhibition
c-MetAromatic hydrazone moietyInduces apoptosis in A549 cells

Q & A

Q. How can researchers optimize reaction yields in multi-step syntheses?

  • Methodological Answer : Yield optimization involves: (i) Catalyst screening (e.g., Pd(PPh₃)₄ for Suzuki couplings) , (ii) Solvent selection (e.g., THF for SNAr reactions) , (iii) Temperature control (e.g., 105°C for boronic acid couplings) . For example, a three-step synthesis of 3-Iodo-4-amino-N1-ribofuranosyl-pyrrolo[2,3-b]pyridine achieved 21% yield via careful intermediate stabilization .

Q. What in vitro models evaluate kinase inhibition potential?

  • Methodological Answer : FGFR1-3 kinase assays using recombinant proteins and ATP-competitive ELISA protocols are standard. Cellular models like Ba/F3 cells engineered with FGFR mutations assess anti-proliferative effects. For example, 4-fluoro-3-pyrimidinyl derivatives inhibited FGFR2 with IC₅₀ < 100 nM .

Q. How are protecting groups selected during synthesis?

  • Methodological Answer : Tosyl (Ts) groups are preferred for nitrogen protection due to stability under basic conditions and ease of removal with KOH/EtOH . Benzoyl groups are used for ribose hydroxyl protection in glycosylation reactions but require acidic deprotection .

Q. What design principles improve metabolic stability without compromising activity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 3 reduces oxidative metabolism. Methyl or methoxy groups at positions 5/6 enhance steric shielding. For example, 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine showed improved pharmacokinetics in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

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